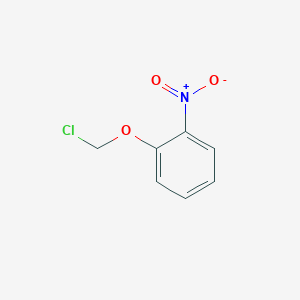

1-(Chloromethoxy)-2-nitrobenzene

Description

1-(Chloromethoxy)-2-nitrobenzene is an organic compound featuring a benzene (B151609) ring substituted with both a nitro group (-NO₂) and a chloromethoxy group (-OCH₂Cl). While specific research and detailed experimental data for this exact molecule are not widely available in publicly accessible literature, its structure allows for a thorough discussion based on the well-established principles of its constituent functional groups. The compound's chemical formula is C₇H₆ClNO₃, and its structure suggests it would be a reactive intermediate for further chemical transformations.

Table 1: Properties of Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-(Chloromethyl)-2-nitrobenzene | 612-23-7 | C₇H₆ClNO₂ | 171.58 |

| 2-Nitrophenol (B165410) | 88-75-5 | C₆H₅NO₃ | 139.11 |

| 2-(2-Chloroethoxy)nitrobenzene | 102236-25-9 | C₈H₈ClNO₃ | 201.61 |

| 1-Chloro-2-methyl-4-nitrobenzene | 89-60-1 | C₇H₆ClNO₂ | 171.58 |

This table presents data for structurally similar compounds to provide context for the properties of this compound.

Nitroaromatic compounds are a class of organic molecules that contain one or more nitro groups attached to an aromatic ring. researchgate.netdur.ac.uk These compounds are of immense industrial importance and serve as precursors for a wide variety of products, including dyes, polymers, and pharmaceuticals. researchgate.net The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This property deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. chempanda.com Conversely, the electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution. chempanda.com

The synthesis of nitroaromatic compounds is typically achieved through nitration, a process involving the reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid. chempanda.com In the case of this compound, the starting material would likely be a substituted benzene, and the nitro group's presence is a key feature defining its chemical behavior.

The chloromethoxy group (-OCH₂Cl) is a type of α-chloro ether, which is known to be a reactive functional group. nih.gov The presence of a chlorine atom on the carbon adjacent to the ether oxygen makes these compounds potent alkylating agents. ca.gov Chloroalkyl ethers have been utilized in organic synthesis to introduce new functional groups onto molecules. ca.gov For example, chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as CMME, is used to introduce the methoxymethyl (MOM) protecting group for alcohols. chempanda.com

The reactivity of the chloromethoxy group in this compound would be a key aspect of its chemistry. The chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This would allow for the introduction of a variety of substituents at this position, making the compound a versatile synthetic intermediate. The halogenation of the alkyl group of an ether is influenced by reaction conditions, with substitution occurring in the presence of chlorine in the dark. organicmystery.comyoutube.com

The introduction of functionalized side chains onto aromatic rings has a long history in organic chemistry. One of the earliest and most well-known methods for introducing a chloromethyl group (-CH₂Cl) is the Blanc chloromethylation, first described in 1923. thieme-connect.de This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. dur.ac.ukthieme-connect.de While this reaction introduces a chloromethyl group directly bonded to the ring, the synthesis of a chloromethoxy derivative would likely proceed through a different pathway, possibly involving the reaction of a nitrophenol with formaldehyde and a source of chlorine. uc.edu

The use of chloromethyl ethers as reagents in organic synthesis was described as early as 1913. dur.ac.uk Historically, these compounds have been employed in the industrial production of ion-exchange resins through the chloromethylation of polystyrene. dur.ac.uk The synthesis of related structures, such as 2-(2-chloroethoxy)nitrobenzene, has been achieved by reacting 2-nitrophenol with a suitable chloroalkylating agent in the presence of a base. chemicalbook.com This suggests a plausible, though not explicitly documented, synthetic route for this compound could start from 2-nitrophenol.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Chloromethyl)-2-nitrobenzene |

| 1-Chloro-2-methyl-4-nitrobenzene |

| 1,3,5-trioxane |

| 2-(2-Chloroethoxy)nitrobenzene |

| 2-Nitrophenol |

| Aniline |

| Benzene |

| Benzoyl chloride |

| Chloromethyl methyl ether |

| Formaldehyde |

| Formic acid |

| Glycine |

| Hexahydro-1,3,5-triazine |

| Hydrogen chloride |

| Methanediol |

| Methanol (B129727) |

| Nitric acid |

| Paraformaldehyde |

| Phenol |

| Phenyl benzoate |

| Polystyrene |

| Salicylic acid |

| Serine |

| Sodium benzoate |

| Sodium phenoxide |

| Sulfuric acid |

| Trithiane |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO3 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-nitrobenzene |

InChI |

InChI=1S/C7H6ClNO3/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H,5H2 |

InChI Key |

ZMORKTPAYGEKOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethoxy 2 Nitrobenzene and Analogous Compounds

Established Synthetic Pathways to Aryl Chloromethyl Ethers

The preparation of aryl chloromethyl ethers can be achieved through several established methods. One common approach is the chloromethylation of aromatic compounds, a reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. chempanda.comwikipedia.org This is often accomplished using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. smolecule.com

Another significant pathway involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, which can produce haloalkyl ethers in near-quantitative yields. nih.govorganic-chemistry.org This method is advantageous due to its rapidity and the direct usability of the resulting solution in subsequent reactions, which minimizes handling of the potentially carcinogenic chloromethyl ether byproducts. nih.govorganic-chemistry.org

Precursor Chemistry for the Introduction of Chloromethoxy Groups

The term "precursor" in chemistry refers to a substance from which another, usually more complex, substance is formed. reagent.co.uk In the context of synthesizing 1-(chloromethoxy)-2-nitrobenzene, precursor chemistry involves the preparation of reagents that can deliver the chloromethoxy group. Chloromethyl methyl ether (MOM-Cl) is a key reagent for introducing the methoxymethyl (MOM) protecting group and can also serve as a chloromethylating agent. chempanda.comorgsyn.org

The synthesis of chloromethyl methyl ether itself can be achieved by reacting methylal with an acid chloride under anhydrous conditions, with HCl generated in situ. google.com Improved procedures for generating α-halo ethers from symmetric aliphatic acetals have also been developed to minimize the formation of highly carcinogenic byproducts like bis(chloromethyl) ether. orgsyn.org The use of trifluoromethanesulfonic acid or perchloric acid as a catalyst in the reaction between an acid chloride and dimethoxymethane (B151124) provides a rapid and convenient method for synthesizing chloromethyl methyl ether. google.com

Table 1: Common Precursors and Reagents for Chloromethoxy Group Introduction

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| Formaldehyde and HCl | Chloromethylating agents for aromatic compounds. | smolecule.com |

| Chloromethyl methyl ether (MOM-Cl) | Reagent for introducing the methoxymethyl protecting group and as a chloromethylating agent. | chempanda.comorgsyn.org |

| Methylal and Acid Chloride | Reactants for the in situ generation of chloromethyl methyl ether. | google.com |

| Dimethoxymethane and Acid Halide | Reactants for the synthesis of haloalkyl ethers catalyzed by zinc(II) salts. | nih.govorganic-chemistry.org |

Analogous Synthetic Strategies from o-Nitrobenzyl Halides

Analogous synthetic strategies often utilize o-nitrobenzyl halides as starting materials or intermediates. These compounds are structurally related to this compound and can be precursors for various derivatives. nih.gov

Chloromethylation Reactions on Nitroaromatic Scaffolds

Direct chloromethylation of nitroaromatic compounds presents a challenge. However, a method known as vicarious nucleophilic substitution (VNS) allows for the introduction of a chloromethyl group onto nitroaromatics. sci-hub.senih.gov In this reaction, nitroaromatics react with the lithium salt of dichloromethane (B109758) to yield chloromethyl-substituted nitroaromatics in good to high yields. sci-hub.senih.gov This strategy is particularly effective for synthesizing o-nitrobenzyl chlorides. sci-hub.se

Halogenation of Benzylic Ether Derivatives

Benzylic halogenation is a reaction where a hydrogen atom on a carbon directly attached to a benzene (B151609) ring (the benzylic position) is replaced by a halogen. youtube.comlibretexts.org This process is facilitated by the resonance stabilization of the resulting benzylic radical. libretexts.org N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination, which proceeds via a radical chain mechanism. libretexts.orglibretexts.org While less common for direct synthesis of chloromethyl ethers, the principles of benzylic halogenation are relevant to the functionalization of benzylic positions in nitroaromatic compounds. For instance, radical bromination of a protected 5-methylindole (B121678) with NBS has been used to introduce a halogen at the benzylic position. acs.org

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of chloromethyl methyl ether, controlling parameters such as reaction temperature, the ratio of formaldehyde to methanol (B129727), the mode of formaldehyde addition, and the water content of the reaction mixture is critical to minimize the formation of the highly toxic bis(chloromethyl)ether. google.com Lowering the reaction temperature, for instance, has been found to significantly decrease the formation of this hazardous byproduct without substantially affecting the rate of formation of the desired chloromethyl methyl ether. google.com

In the vicarious nucleophilic chloromethylation of nitroaromatics, optimization involves factors like the stoichiometry of the base and the reaction time. sci-hub.se For less reactive substrates, the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be beneficial as it complexes with lithium ions to form a more nucleophilic anion. sci-hub.se

Table 2: Optimization Parameters in Chloromethyl Ether Synthesis

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Temperature | Lower temperatures reduce the formation of bis(chloromethyl)ether. | google.com |

| Reagent Ratio | The ratio of formaldehyde to methanol influences yield and byproduct formation. | google.com |

| Base Stoichiometry | Affects the yield in vicarious nucleophilic chloromethylation. | sci-hub.se |

| Additives (e.g., TMEDA) | Can enhance the reactivity of less reactive substrates. | sci-hub.se |

Control of Regioselectivity and Stereochemistry in Synthesis

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of substituted nitrobenzenes, the directing effects of existing substituents on the aromatic ring play a crucial role. Activating groups, such as hydroxyl or methoxy (B1213986) groups, typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, like the nitro group itself, generally direct incoming electrophiles to the meta position. libretexts.org

In the context of vicarious nucleophilic substitution on methoxy-substituted nitrobenzenes, chloromethylation occurs with complete selectivity at the ortho position relative to the nitro group. sci-hub.se The regioselectivity of such reactions can be influenced by the choice of solvent. For instance, in the synthesis of substituted pyrazoles, aprotic solvents with strong dipole moments lead to higher regioselectivity compared to polar protic solvents. organic-chemistry.org

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is also a consideration, particularly when chiral centers are present or created during the synthesis. While the synthesis of this compound itself does not typically involve the creation of a chiral center, related synthetic transformations might. The control of stereochemistry often requires the use of chiral catalysts or starting materials.

Chemical Reactivity and Mechanistic Pathways of 1 Chloromethoxy 2 Nitrobenzene

Reactivity of the Chloromethoxy Moiety

The chloromethoxy group, -OCH₂Cl, is a key reactive site in the molecule, primarily due to the presence of a good leaving group (chloride) and the influence of the adjacent oxygen atom.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form a range of derivatives. smolecule.com For instance, reaction with amines leads to the formation of N-substituted aminomethyl ethers, while reaction with alkoxides yields new ether linkages. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the rate of these substitution reactions. tardigrade.in

The general mechanism for nucleophilic substitution at the chloromethoxy group follows a typical Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon, leading to the expulsion of the chloride ion in a single, concerted step.

Table 1: Examples of Nucleophilic Substitution Reactions of 1-(Chloromethoxy)-2-nitrobenzene This table is based on generalized reactivity patterns of chloromethyl ethers and may not represent experimentally verified reactions for this specific compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | N-(2-nitrophenoxymethyl)amine |

| Thiol | R-SH | S-(2-nitrophenoxymethyl)thioether |

| Alkoxide | R-O⁻ | (2-nitrophenoxymethyl) ether |

| Cyanide | NaCN | 2-(2-nitrophenoxy)acetonitrile |

Role as an Electrophilic Synthon in Organic Transformations

The chloromethoxy group serves as a valuable electrophilic synthon, a molecular fragment that can be used to introduce a phenoxymethyl (B101242) group into other molecules. This is particularly useful in the synthesis of more complex structures. For example, in Friedel-Crafts type reactions, the chloromethoxy group can be activated by a Lewis acid, facilitating the alkylation of other aromatic compounds. However, the presence of the deactivating nitro group on its own ring makes intermolecular Friedel-Crafts reactions less favorable. wikipedia.org

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction Reactions to Amino Derivatives

One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the benzene ring, turning a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The resulting 2-aminophenol (B121084) derivatives are valuable precursors for a variety of heterocyclic compounds and other biologically active molecules. nih.govnih.govrsc.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org It is a clean and efficient method, though the catalyst can sometimes be sensitive to other functional groups. commonorganicchemistry.com

Metal/Acid Combinations: Reagents like iron powder in acidic media (e.g., hydrochloric acid or acetic acid), tin(II) chloride (SnCl₂), or zinc dust are effective for reducing nitroarenes. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org These methods are often milder and more chemoselective than catalytic hydrogenation.

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) can also be used, sometimes offering selectivity in the presence of multiple nitro groups. wikipedia.org

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.netaidic.it

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic conditions | Mild and often chemoselective. commonorganicchemistry.comwikipedia.org |

| SnCl₂/HCl | Acidic conditions | Mild and useful for sensitive substrates. commonorganicchemistry.com |

| Zn/NH₄Cl | Neutral conditions | Reduces to hydroxylamine. wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution | Can be used for selective reductions. wikipedia.org |

Electrophilic Aromatic Substitution on the Nitrobenzene (B124822) Ring

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. youtube.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.commsu.edu Any further substitution on the nitrobenzene ring of this compound would be expected to occur at the positions meta to the nitro group (positions 4 and 6). However, the presence of the ortho-directing chloromethoxy group complicates the regioselectivity. The outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile.

Intramolecular Cyclization and Rearrangement Processes

The ortho positioning of the chloromethoxy and nitro groups in this compound provides the potential for intramolecular reactions. Following the reduction of the nitro group to an amine, the resulting 2-amino-1-(chloromethoxy)benzene intermediate could potentially undergo intramolecular cyclization. The amino group could act as a nucleophile, displacing the chloride from the adjacent chloromethoxy group to form a six-membered heterocyclic ring. This type of cyclization is a common strategy in the synthesis of various benzoxazine (B1645224) derivatives.

While specific examples of intramolecular cyclization or rearrangement directly involving this compound are not extensively documented in the provided search results, the potential for such reactions exists, particularly after transformation of the nitro group. For instance, the radical anions of o-nitrobenzyl chlorides are known to expel chloride to form nitrobenzyl radicals, which are highly reactive species. nih.govnih.gov

Radical Reactions Involving Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds can participate in radical reactions, which are characterized by the involvement of species with unpaired electrons. The nitro group, being a potent electron acceptor, can facilitate the formation of radical anions. nih.gov The stability of the aromatic ring, combined with the electron-withdrawing capacity of the nitro group, however, makes these compounds generally resistant to oxidative degradation. nih.gov

Under specific conditions, such as exposure to UV light, radical reactions can be initiated. For instance, the reaction of methylbenzene with chlorine in the presence of UV light proceeds via a free radical mechanism, leading to substitution on the methyl group. chemguide.co.uk While this is not a direct reaction of a halogenated nitroaromatic compound, it illustrates the principle of photoinitiated radical reactions in substituted aromatics. In the context of halogenated nitroaromatics, radical reactions can also be influenced by the presence of other substituents and the reaction conditions. For example, the vapor-phase reaction of 1-chloro-2-nitrobenzene (B146284) with photochemically-produced hydroxyl radicals is a key atmospheric degradation pathway. nih.gov

Photochemical Activation and Reaction Mechanisms

Nitroaromatic compounds are known to be photochemically active, absorbing light in the near-ultraviolet and visible regions of the electromagnetic spectrum. ucl.ac.ukacs.org This absorption of light can lead to the population of excited electronic states, initiating a cascade of photophysical and photochemical processes.

The photochemistry of nitroaromatics is a subject of significant research due to their role as components of brown carbon aerosols in the atmosphere, which have implications for the Earth's climate. acs.org The presence of oxygen-centered non-bonding orbitals in the nitro group facilitates a highly efficient intersystem crossing from the initially populated singlet excited state to the triplet manifold. rsc.org This rapid transition to the triplet state is a key feature of the photochemistry of many nitroaromatic compounds. acs.org

For some nitroaromatic compounds, a notable photochemical pathway is the photodissociation of nitric oxide (NO). rsc.org This process involves a complex sequence of atomic rearrangements and changes in electronic states. The specific photochemical behavior, including the efficiency of different pathways, is influenced by the substitution pattern on the aromatic ring and the solvent environment. rsc.org

Photoinduced Cleavage Mechanisms and Intermediates

Upon photoexcitation, halogenated nitroaromatic compounds can undergo cleavage of chemical bonds. A significant pathway is the cleavage of the carbon-halogen bond. google.com This process, known as dehalogenation, can proceed through the formation of radical intermediates. For instance, the photoexcitation of mono-halogenated benzophenones leads to the cleavage of the carbon-halogen bond, forming a phenyl radical and a halogen atom. google.com

Another critical photoinduced process for some nitroaromatics is the cleavage of the C-NO2 bond, leading to the formation of nitric oxide (NO) or nitrous acid (HONO). The photolysis of ortho-nitrophenols under UV-visible light has been shown to generate HONO through an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. acs.org

In the absence of a hydrogen-donating group, as in this compound, other mechanisms for cleavage may be operative. For example, photoexcited nitroarenes can react with alkenes, leading to their oxidative cleavage. nih.gov This reaction is thought to proceed through a triplet diradical intermediate of the nitroarene, which undergoes a stepwise radical cycloaddition with the alkene to form a dioxazolidine intermediate. nih.govscientificupdate.com This intermediate then fragments to yield carbonyl compounds. nih.gov

The intermediates in these photoreactions are often transient and highly reactive. Their detection and characterization rely on advanced spectroscopic techniques.

Kinetic and Spectroscopic Studies of Photoreactions

The ultrafast dynamics of photoexcited nitroaromatic compounds have been investigated using a variety of time-resolved spectroscopic techniques. These methods provide insights into the timescales and mechanisms of the photophysical and photochemical processes.

Femtosecond transient absorption (TA) spectroscopy and time-resolved infrared (TRIR) spectroscopy are powerful tools for studying these reactions. ucl.ac.ukacs.org For example, studies on nitrobenzene in solution following photoexcitation have revealed dynamical timescales on the order of picoseconds, which are attributed to the growth and decay of the triplet-state population. acs.org Quantum chemistry calculations are often used in conjunction with experimental data to help assign the observed transient species and elucidate the reaction pathways. ucl.ac.ukacs.org

Time-resolved photoelectron imaging (TRPEI) has been used to study the gas-phase photodynamics of nitroaromatic molecules, revealing ultrafast processes associated with the decay to and the lifetime of the lowest singlet excited state. ucl.ac.uk The table below summarizes some of the key findings from spectroscopic studies on nitroaromatic compounds.

| Compound Class | Technique | Observation | Timescale | Reference |

| Nitroaromatics | Femtosecond Transient Absorption (TA) Spectroscopy | Population of the triplet manifold | Picoseconds | acs.org |

| Nitroaromatics | Time-Resolved Infrared (TRIR) Spectroscopy | Study of relaxation processes after photoexcitation | Femtoseconds | ucl.ac.uk |

| Gas-phase Nitrobenzene | Time-Resolved Photoelectron Imaging (TRPEI) | Cascaded decay to the lowest singlet excited state | Ultrafast | ucl.ac.uk |

| 2-Nitrotoluene in Methanol (B129727) | Femtosecond Transient Absorption (TA) Spectroscopy | Formation of an aci-nitro product | Nanoseconds | ucl.ac.uk |

General Mechanistic Principles Governing Reactivity

The reactivity of halogenated nitroaromatic compounds is primarily dictated by a few fundamental principles:

The Electron-Withdrawing Nature of the Nitro Group: The -NO2 group strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to the leaving group. msu.edu The electron-withdrawing nature also stabilizes anionic intermediates. nih.gov

Role of the Halogen Substituent: The halogen atom also influences the reactivity. While it is an ortho, para-director in electrophilic substitution, it is deactivating due to its inductive electron withdrawal. msu.edu In nucleophilic aromatic substitution, the halogen acts as a good leaving group.

Formation of Stabilized Intermediates: The course of many reactions involving nitroaromatic compounds is determined by the formation of stabilized intermediates. In electrophilic substitution, the benzenonium ion intermediate is stabilized by resonance, but the strong deactivating effect of the nitro group makes its formation less favorable. msu.edu In nucleophilic aromatic substitution, the negative charge of the Meisenheimer complex intermediate is stabilized by the nitro group. msu.edu In photochemical reactions, the formation of excited triplet states and radical ions are key mechanistic steps. rsc.org

Influence of Reaction Conditions: The reaction pathway can be highly dependent on the conditions. For example, substitution reactions on substituted benzenes can occur on either the ring or a side chain depending on the presence of a catalyst and/or UV light. chemguide.co.uk

Applications in Advanced Organic Synthesis and Materials Science

Strategic Use as a Versatile Synthetic Intermediate

The utility of 1-(chloromethoxy)-2-nitrobenzene as a versatile synthetic intermediate stems from the distinct reactivity of its functional groups. The chloromethoxy group is a well-known alkylating agent, capable of introducing the 2-nitrophenoxymethyl moiety onto various nucleophiles such as alcohols, phenols, and amines. This reaction forms the basis for its role as a building block in the construction of more complex molecules.

The nitro group, on the other hand, is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent transformations, including diazotization and coupling reactions, amide bond formation, and the synthesis of various nitrogen-containing heterocycles. This dual functionality allows for a stepwise and controlled elaboration of molecular structures.

Derivatization Strategies for Complex Organic Frameworks

The derivatization of this compound can be strategically planned to build complex organic frameworks. The primary point of derivatization is the reactive chloromethyl ether. This group can react with a variety of difunctional or polyfunctional molecules, allowing for the construction of larger, more intricate structures.

For instance, reaction with a diol could lead to the formation of a bis-ether, which could then be utilized in polymerization reactions or as a ligand for metal complexes. Similarly, reaction with amino alcohols would yield products with both ether and secondary amine functionalities, which are valuable precursors for biologically active molecules and chiral ligands.

Subsequent modification of the nitro group opens up another dimension for derivatization. Reduction of the nitro group to an amine in a molecule that has already been elaborated at the chloromethoxy position would provide a new reactive site for further functionalization, such as peptide coupling or the introduction of other pharmacophores. This orthogonal reactivity is a key feature in the design of efficient synthetic routes to complex targets.

Application in the Construction of Precursors for Functional Materials

Nitroaromatic compounds are known to be useful in the synthesis of various functional materials, including dyes, nonlinear optical materials, and energetic materials. While specific applications of this compound in this area are not widely reported, its structure suggests potential as a precursor for such materials.

The presence of the nitro group, a known chromophore, indicates that derivatives of this compound could exhibit interesting optical properties. By incorporating this unit into larger conjugated systems, it may be possible to develop new dyes or pigments. Furthermore, the combination of the electron-withdrawing nitro group and an electron-donating group (which could be introduced via derivatization of the chloromethoxy group) can lead to molecules with large second-order nonlinear optical responses.

The potential for this compound to be used in the synthesis of thermally stable polymers or as a component in energetic materials could also be an area of investigation, drawing on the known properties of other nitroaromatic compounds.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 1-(Chloromethoxy)-2-nitrobenzene, this method would provide crucial information regarding its molecular weight and structural components through controlled fragmentation.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be ionized, leading to the formation of a molecular ion (M+•). The mass of this ion would confirm the molecular weight of this compound. Subsequent fragmentation of this molecular ion would produce a unique pattern of fragment ions, which serves as a molecular fingerprint.

Expected fragmentation pathways for this compound would likely involve the cleavage of the chloromethoxy group and the nitro group. Key fragmentation events would include the loss of a chlorine atom (Cl•), a chloromethoxy radical (•OCH2Cl), or a nitro group (NO2•). The analysis of the m/z values of these fragments would allow for the piecing together of the molecule's structure. For instance, the detection of a peak corresponding to the nitrophenyl cation would indicate the cleavage of the C-O bond of the ether linkage.

Chemical ionization (CI) is a softer ionization technique that could also be employed to ensure the observation of the molecular ion, which can sometimes be unstable and not visible in EI-MS.

A hypothetical table of major mass spectral fragments for this compound is presented below to illustrate the expected data from such an analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| Hypothetical | Molecular Ion | [C7H6ClNO3]+• |

| Hypothetical | Loss of Cl | [C7H6NO3]+ |

| Hypothetical | Loss of OCH2Cl | [C6H4NO2]+ |

| Hypothetical | Loss of NO2 | [C7H6ClO]+ |

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice.

The analysis would determine the spatial arrangement of the chloromethoxy and nitro groups relative to the benzene (B151609) ring. Key structural parameters of interest would include the dihedral angle between the plane of the nitro group and the benzene ring, as well as the conformation of the chloromethoxy side chain. These parameters are crucial for understanding steric and electronic effects within the molecule.

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonds or other weak interactions, which govern how the molecules are arranged in the crystal. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.

A summary of the type of crystallographic data that would be obtained from an X-ray diffraction study is shown in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

In the absence of experimental data, the structural details remain speculative. However, the application of these powerful analytical techniques is essential for the full and unambiguous characterization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the properties of nitrobenzene (B124822) derivatives. unpatti.ac.idunpatti.ac.id For 1-(chloromethoxy)-2-nitrobenzene, DFT calculations, often using functionals like B3LYP with basis sets such as 3-21G(d) or 6-31+G(d,p), are instrumental in elucidating its geometric and electronic characteristics. unpatti.ac.idunpatti.ac.idresearchgate.net

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For aromatic compounds like this compound, the primary goal is to determine the stable conformations, particularly concerning the orientation of the chloromethoxy and nitro substituents relative to the benzene (B151609) ring.

The nitro group, being a strongly electron-attracting group, can influence the geometry of the benzene ring. researchgate.net Its orientation is critical; rotation of the nitro group from being coplanar to perpendicular with the ring can significantly alter its electronic interaction. researchgate.net Similarly, the chloromethoxy group has rotational freedom around the C-O bond. DFT calculations can map the potential energy surface by systematically rotating these groups to identify the most stable conformer. Studies on related nitrobenzene derivatives show that substituents can cause changes in bond lengths and angles within the benzene ring. unpatti.ac.idunpatti.ac.id For instance, the presence of substituents often leads to an increase in certain bond lengths and a decrease in bond angles compared to unsubstituted nitrobenzene. unpatti.ac.idunpatti.ac.id

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP) Note: This data is illustrative, based on typical values for related compounds, as specific published data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-NO₂ | 1.48 | O-N-O | 124.5 |

| N-O | 1.22 | C-C-NO₂ | 119.8 |

| C-O(methoxy) | 1.37 | C-O-CH₂ | 117.5 |

| O-CH₂ | 1.43 | O-CH₂-Cl | 110.2 |

| CH₂-Cl | 1.79 | C-C-H | 120.0 |

Electronic Properties: HOMO-LUMO Energy Gaps and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In nitrobenzene derivatives, the nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. researchgate.net The chloromethoxy group also has an inductive electron-withdrawing effect. DFT calculations can quantify the energies of these orbitals and the resulting energy gap. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing the partial charges on each atom and providing a detailed picture of the electronic delocalization and intramolecular interactions. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound Note: This data is illustrative and based on general trends for nitroaromatic compounds.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum mechanical calculations can predict various spectroscopic parameters. The calculation of vibrational frequencies is essential for interpreting infrared (IR) spectra, as each vibrational mode corresponds to a specific absorption band. unpatti.ac.id These calculations help in assigning the characteristic peaks for functional groups like the nitro (NO₂) group and the C-O-C ether linkage.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical predictions are a valuable tool for confirming the structure of synthesized compounds by comparing the calculated spectra with experimental data.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rutgers.edunih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational changes.

For this compound, MD simulations can explore its conformational landscape in different environments, such as in a vacuum or in a solvent. This would reveal the accessible rotational states of the chloromethoxy and nitro groups and the energy barriers between them. Such simulations provide a more complete picture of the molecule's behavior at finite temperatures, which is often more representative of real-world conditions than the static, zero-kelvin picture from geometry optimization. rutgers.edunih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution, theoretical modeling can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. DFT methods can be used to locate the geometry of the transition state and calculate its energy. rsc.org This allows for the determination of the activation energy (ΔG#), which is a key factor in predicting how fast a reaction will proceed. rsc.org For instance, modeling the reaction with a nucleophile would show the formation of a Meisenheimer complex, a common intermediate in nucleophilic aromatic substitution on electron-deficient rings.

Anisotropic Displacement Parameter (ADP) Calculations and Crystallographic Insights

When a high-quality crystal structure of a compound is obtained through X-ray crystallography, it provides precise atomic coordinates. The model can be refined to include Anisotropic Displacement Parameters (ADPs), which describe the thermal motion of each atom as an ellipsoid rather than a simple sphere. osti.govnih.gov This offers a more detailed view of atomic vibrations within the crystal lattice. nih.gov

Theoretical Insights into Excited States and Photophysical Processes

The photophysical and photochemical behavior of nitroaromatic compounds is a subject of significant scientific inquiry, driven by their relevance in atmospheric chemistry, materials science, and biochemistry. The compound this compound, with its distinct combination of a nitro group and a chloromethoxy group attached to a benzene ring, presents an interesting case for theoretical investigation. However, a detailed examination of the scientific literature reveals a notable absence of specific computational or experimental studies focused on the excited states and photophysical pathways of this particular molecule.

In the absence of direct research on this compound, we can infer the probable theoretical approaches and potential photophysical characteristics by drawing parallels with computational studies on other nitroaromatic compounds. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for exploring the electronic transitions and potential energy surfaces of molecules in their excited states.

A theoretical investigation of this compound would likely commence with the optimization of the ground state geometry. Subsequently, vertical excitation energies, which correspond to the absorption of light, would be calculated. These calculations would provide insights into the nature of the electronic transitions, for instance, whether they are localized on the nitro group (n -> π* or π -> π* transitions) or involve charge transfer from the benzene ring or the chloromethoxy group to the nitro group.

Furthermore, computational models would be employed to map the potential energy surfaces of the lowest excited singlet and triplet states. This would help in identifying the probable deactivation pathways from the initial photoexcited state. For many nitroaromatic compounds, rapid intersystem crossing from the singlet excited state to a triplet state is a dominant deactivation channel. The location of conical intersections, which are points of degeneracy between electronic states, would be crucial in understanding the efficiency of non-radiative decay processes.

The presence of the chloromethoxy group introduces additional complexity. Theoretical studies would need to consider its electronic influence on the nitrobenzene chromophore and its potential role in directing the excited-state dynamics. For instance, the possibility of intramolecular charge transfer from the oxygen of the methoxy (B1213986) group to the nitro group upon photoexcitation would be a key area of investigation.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such computational studies, based on typical findings for related nitroaromatic compounds.

| Property | Predicted Value/Characteristic | Computational Method |

| Lowest Singlet Excitation Energy (S1) | ~3-4 eV | TD-DFT |

| Nature of S1 Transition | Primarily π -> π* with some n -> π* character | TD-DFT |

| Lowest Triplet Excitation Energy (T1) | ~2.5-3.5 eV | TD-DFT |

| Intersystem Crossing (S1 -> T1) | Likely to be efficient | Spin-orbit coupling calculations |

| Primary Deactivation Pathway | Non-radiative decay via intersystem crossing | Potential energy surface mapping |

It is important to emphasize that the values and characteristics presented in the table are hypothetical and serve only to illustrate the expected outcomes of a rigorous computational study on this compound. Detailed and accurate insights into the excited-state behavior of this compound await dedicated theoretical and experimental investigations.

Emerging Research Areas and Future Perspectives

Innovations in Green Chemistry for Synthesis of Halogenated Nitroaromatics

The principles of green chemistry are increasingly influencing the synthesis of halogenated nitroaromatics, aiming to reduce the environmental impact of chemical processes. sphinxsai.comresearchgate.net This involves a shift away from traditional methods that often utilize hazardous reagents and solvents, towards more sustainable alternatives. sphinxsai.com Key areas of innovation include the development of processes with higher yields, reduced solvent and water usage, and the elimination of halogenated solvents. dcatvci.org

The development of biodegradable chelating agents from renewable feedstocks and new routes to essential chemical building blocks that eliminate most by-products are also part of this green chemistry revolution. sphinxsai.com Such innovations are setting new standards for the chemical industry, with a clear trajectory towards more environmentally benign manufacturing processes for all chemical compounds, including halogenated nitroaromatics.

Exploration of Novel Catalytic Transformations

The selective transformation of functionalized nitroaromatics is a significant challenge in both academic and industrial research. acs.orgresearchgate.net Catalysis is at the forefront of addressing this challenge, with a focus on developing highly selective and efficient catalytic systems. researchgate.net The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines serves as a critical model system for these investigations. acs.orgresearchgate.net

Researchers are exploring a range of catalysts, including those based on non-noble metals, to replace traditional precious metal catalysts like palladium and platinum. acs.org While gold catalysts have shown potential for selectivity in hydrogenation reactions, the economic advantage of using abundant transition metals is a strong driver for current research. researchgate.net Recent studies have investigated cobalt-based catalysts for the continuous hydrogenation of compounds like 1-iodo-4-nitrobenzene, achieving high yields and selectivities towards the desired product. researchgate.net

Furthermore, the field is moving towards continuous flow processes, which offer advantages in terms of safety, efficiency, and ease of operation compared to traditional batch reactors. acs.orgresearchgate.net Flow chemistry allows for better control over reaction parameters, leading to improved selectivity and reduced by-product formation. The application of novel structural catalysts, such as those based on magnetic silica (B1680970) spheres, has demonstrated good activity and long lifetimes in continuous reduction processes. researchgate.net The indirect electrochemical reduction of nitrobenzene (B124822) compounds using titanium-based mediators in flow cells also represents a promising avenue for developing more sustainable and controllable synthetic methods. acs.org

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate mechanisms of chemical reactions at a molecular level is crucial for optimizing processes and developing new synthetic methodologies. nih.gov Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of reactions involving nitroaromatic compounds. nih.gov These methods allow researchers to observe reactive intermediates, track reaction kinetics, and understand the influence of various parameters on the reaction pathway as it happens.

The ability to monitor reactions in situ provides a wealth of information that is often missed with traditional offline analytical techniques. nih.gov This is particularly important for complex reactions where multiple competing pathways may exist. By gaining a deeper understanding of the reaction mechanism, scientists can more effectively design catalysts and reaction conditions to favor the formation of the desired product and minimize the generation of impurities.

For instance, the characterization of nitroaromatic compounds using techniques like gas chromatography-mass spectrometry (GC-MS) with different ionization methods provides detailed structural information that can be applied to monitor reaction progress and identify byproducts. nih.gov The integration of various advanced spectroscopic methods will be key to unraveling the complexities of reactions involving compounds like 1-(chloromethoxy)-2-nitrobenzene. nih.gov

High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new reactions and optimizing reaction conditions. nih.gov This approach involves rapidly testing a large number of different catalysts, substrates, and reaction parameters to identify promising candidates for further investigation. nih.govacs.org In the context of this compound and other halogenated nitroaromatics, HTS can be employed to explore a vast chemical space and uncover novel reactivity patterns.

By combining HTS with machine learning algorithms, researchers can predict the outcome of reactions and intelligently select the most promising experiments to perform. nih.gov This data-driven approach can significantly reduce the time and resources required for catalyst and reaction development. For example, HTS has been successfully used to screen dual-atom catalysts for the nitrogen reduction reaction, identifying promising candidates with high activity and selectivity. acs.orgarxiv.org

The application of HTS to the reactions of this compound could lead to the discovery of new catalytic systems for its transformation into valuable downstream products. This could involve screening for catalysts that can selectively activate the C-Cl bond, the nitro group, or other parts of the molecule, opening up new avenues for its synthetic utilization.

Synergistic Experimental and Computational Approaches in Chemical Research

The combination of experimental studies with computational modeling provides a powerful and comprehensive approach to understanding and predicting chemical reactivity. mdpi.com For halogenated nitroaromatics like this compound, this synergy is crucial for elucidating reaction mechanisms, designing new catalysts, and predicting the properties of novel compounds.

Computational methods, such as density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the electronic and structural properties of molecules. acs.org This information can then be used to guide experimental work, for example, by suggesting which catalysts or reaction conditions are most likely to be successful.

Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate and predictive understanding of the chemical system. mdpi.com This iterative process of experimental investigation and computational analysis is becoming increasingly central to modern chemical research. For example, in the study of α-arylation of carbonyl compounds, a radical-pair mechanism was proposed based on experimental observations and supported by mechanistic considerations. mdpi.com The integration of experimental data with computational modeling will be instrumental in advancing our understanding of the reactivity of this compound and in the rational design of new synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.